bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate
Description
bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is a mesoionic compound characterized by a central 1,2,5-oxadiazol-2-ium-2-olate (furoxan) ring substituted with two 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups. The mesoionic nature of the core confers unique electronic properties, including resonance stabilization and dipole interactions, which influence reactivity and biological activity.
Properties
IUPAC Name |
3,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxido-1,2,5-oxadiazol-2-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)11-12(26(27)28-25-11)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLNWUKGVZVOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NO[N+](=C2C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting with the preparation of 3-chloro-5-(trifluoromethyl)pyridine derivatives. These derivatives are then subjected to various chemical reactions to introduce the oxadiazole ring. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions include various substituted pyridine and oxadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including crop protection and pest control .
Mechanism of Action
The mechanism of action of bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to target proteins, leading to the modulation of biological pathways. This can result in various pharmacological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several agrochemicals and pharmaceuticals, particularly the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Key comparisons include:
Key Observations :
- Core Heterocycle: The mesoionic oxadiazole core in the target compound contrasts with Fluopyram’s benzamide and the isoxazole in . Mesoionic systems often exhibit enhanced stability and unique binding modes compared to non-mesoionic analogs .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and chloro groups enhance logP values, improving membrane permeability. However, the mesoionic core may reduce solubility compared to Fluopyram’s benzamide.
- Metabolic Stability : The oxadiazole ring’s resistance to hydrolysis could prolong environmental persistence compared to Fluopyram, which undergoes oxidative degradation .
Biological Activity
The compound bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula , which reflects the presence of multiple functional groups that contribute to its biological activity. The compound features a bis(oxadiazole) core linked to pyridine rings, which are known for their diverse pharmacological properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including the target compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 500 |
2. Anticancer Activity
Several studies have reported on the anticancer properties of compounds similar to this compound. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example:
- Cell Line: MCF7 (breast cancer)
- IC50: 25.72 μM
- Mechanism: Induction of apoptosis confirmed by flow cytometry.
3. Enzyme Inhibition
Compounds containing oxadiazole moieties have also been studied for their ability to inhibit key enzymes involved in various biological pathways. For instance:
| Enzyme | Inhibition (%) at 10 μM | IC50 (μM) |
|---|---|---|
| COX-1 | 25.91 | 0.31 |
| COX-2 | 85.91 | 3.11 |
These findings suggest potential applications in inflammatory diseases where COX inhibition plays a critical role.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives against different cancer cell lines. The results indicated that modifications to the oxadiazole core significantly enhanced anticancer activity. Specifically, a derivative with a thiazolyl group exhibited an IC50 value of 0.002 μM against dihydrofolate reductase (DHFR), showcasing its potential as a targeted therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
